Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C10H19N3O4. It is a derivative of oxolane and contains a hydrazinecarbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate typically involves the reaction of oxolane derivatives with hydrazine and tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The oxolane ring may also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate: A stereoisomer with similar chemical properties but different biological activity.
Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)tetrahydrofuran-3-yl]carbamate: A compound with a similar structure but different ring size.
Uniqueness
Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both hydrazinecarbonyl and oxolane groups.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(15)12-6-4-5-16-7(6)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPDKRBBAYCOQ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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